molecular formula C19H19N5O3 B2822741 3-(4-Methoxyphenyl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one CAS No. 1327574-53-7

3-(4-Methoxyphenyl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one

Cat. No. B2822741
CAS RN: 1327574-53-7
M. Wt: 365.393
InChI Key: PKSJNMLRGNKDHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxyphenyl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C19H19N5O3 and its molecular weight is 365.393. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Some novel 2,5-disubstituted 1,3,4-oxadiazole derivatives bearing pyrimidine moieties have been synthesized and examined for their potential cytotoxic activities. Among the tested compounds, certain derivatives were found to possess considerable anticancer activity against A549 cell lines, highlighting the significance of phenyl and 4-methoxyphenyl moieties for cytotoxic activity (Kaya et al., 2016).

Antimicrobial Applications

Azetidin-2-one derivatives have been synthesized and evaluated as a new class of antimicrobial agents. Some of these compounds showed potent activity against Bacillus anthracis, Staphylococcus aureus, and Candida albicans, indicating a significant structure-activity relationship (Halve et al., 2007).

Antifungal Applications

Derivatives containing 4-Chloro-6-Methoxy-N,N-Dimethylpyrimidin-2-Amine exhibited antifungal effects against Aspergillus terreus and Aspergillus niger, suggesting their potential as Antifungal agents (Jafar et al., 2017).

Anticonvulsant Applications

A compound named Epimidin, reported as a promising anticonvulsant drug candidate, underwent a detailed analysis for the determination of related substances, indicating the significance of structural analysis in drug development (Severina et al., 2021).

properties

IUPAC Name

3-(4-methoxyphenyl)-1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-26-15-6-3-13(4-7-15)5-8-16(25)24-11-14(12-24)19-22-18(23-27-19)17-20-9-2-10-21-17/h2-4,6-7,9-10,14H,5,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSJNMLRGNKDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one

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